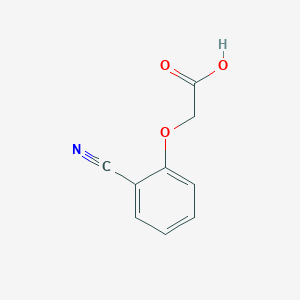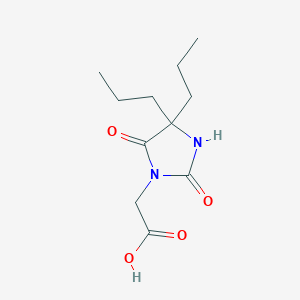
3-(2-Methoxy-phenylamino)-propionitrile
Vue d'ensemble
Description
3-(2-Methoxy-phenylamino)-propionitrile, also known as MPAP, is a chemical compound that has been studied extensively for its potential therapeutic applications. It is a derivative of the amino acid phenylalanine and has been found to exhibit a range of biochemical and physiological effects.
Applications De Recherche Scientifique
Synthesis of Propionamides : A study by Arutyunyan et al. (2014) explored the hydrolysis of a related compound, 3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)propionitrile, to produce propionamides, which showed weak antibacterial activity.
Mechanistic Investigation in Arylacetonitriles : Research by Tundo et al. (2002) found that mono-C-methylation selectivity of arylacetonitriles with dimethyl carbonate involves a series of steps, providing insights into the reaction mechanisms of compounds like 3-(2-Methoxy-phenylamino)-propionitrile.
Non-enzymatic Reduction in Pharmaceutical Development : Zhang et al. (2008) discovered that a 1,2,4-thiadiazolium derivative of a similar compound could be reduced non-enzymatically in biological settings, suggesting potential pharmaceutical applications. (Zhang et al., 2008)
Src Kinase Inhibition for Therapeutic Applications : Wu et al. (2006) synthesized new analogs of 3-(2-Methoxy-phenylamino)-propionitrile to evaluate them as Src kinase inhibitors, an important target in cancer therapy. (Wu et al., 2006)
Improvement of Dye-Sensitized Solar Cells : Venkatesan et al. (2015) reported the use of a related compound, 3-methoxypropionitrile, in improving the stability of dye-sensitized solar cells. (Venkatesan et al., 2015)
Synthesis of β-Enaminones : Šimůnek et al. (2007) used 3-phenylaminocyclopent-2-en-1-one, a related compound, to prepare azo coupling products, exploring its potential in the synthesis of complex organic molecules. (Šimůnek et al., 2007)
Propriétés
IUPAC Name |
3-(2-methoxyanilino)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-13-10-6-3-2-5-9(10)12-8-4-7-11/h2-3,5-6,12H,4,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUIMFCWRORVFTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80367986 | |
| Record name | 3-(2-Methoxyanilino)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80367986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methoxy-phenylamino)-propionitrile | |
CAS RN |
27472-15-7 | |
| Record name | 3-(2-Methoxyanilino)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80367986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-(3-methoxyphenyl)-N-[(3-methoxyphenyl)methylideneamino]methanimine](/img/structure/B1363856.png)
![4-[(3,4-Dichlorophenyl)sulfonyl]butan-2-one](/img/structure/B1363861.png)



![2-{[3-(2,4-Dichlorophenoxy)propyl]amino}ethanol](/img/structure/B1363873.png)





